molecular formula C16H11ClN2O2 B8072016 3-(4-Chloroquinazolin-2-yl)phenyl acetate

3-(4-Chloroquinazolin-2-yl)phenyl acetate

Cat. No.: B8072016
M. Wt: 298.72 g/mol
InChI Key: YWMUDDXQSHDRFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Quinazoline (B50416) Derivatives as Bioactive Agents in Contemporary Drug Discovery

Quinazoline derivatives are recognized for their extensive range of pharmacological activities, which has spurred significant interest among medicinal chemists. nih.govmdpi.com This diverse bioactivity profile includes applications as anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive agents. mdpi.combohrium.comresearchgate.netresearchgate.net The ability to place various substituents at different positions on the quinazoline ring system is a fundamental approach for developing new and potent therapeutic agents. mdpi.com

The therapeutic value of these compounds is exemplified by the number of quinazoline-based drugs that have reached the market. For instance, several kinase inhibitors used in cancer therapy, such as Gefitinib (B1684475), Erlotinib, and Lapatinib, feature the amino-quinazoline core. wikipedia.orgscielo.br These drugs function by targeting specific enzymes like the epidermal growth factor receptor (EGFR), thereby inhibiting the growth of cancer cells. mdpi.comwikipedia.orgscielo.br Beyond oncology, quinazoline derivatives like Prazosin and Doxazosin are utilized as alpha-1 adrenoceptor antagonists for treating hypertension. bohrium.comscielo.br The broad spectrum of biological targets for quinazolines underscores their role as a versatile and crucial scaffold in the ongoing quest for new medicines. mdpi.comresearchgate.net

Overview of 3-(4-Chloroquinazolin-2-yl)phenyl acetate (B1210297) as a Key Quinazoline Derivative for Research

Within the vast family of quinazoline compounds, 3-(4-Chloroquinazolin-2-yl)phenyl acetate stands out as a key derivative primarily utilized in chemical and pharmaceutical research. cyclicpharma.comechemi.com Its significance lies in its role as a chemical intermediate for the synthesis of more complex molecules. The structure features a chloro-substituted quinazoline core linked to a phenyl acetate group, providing reactive sites for further chemical modifications. chemicalbook.com

The synthesis of this compound is typically achieved from its precursor, 3-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl acetate, through a reaction with a chlorinating agent like thionyl chloride. chemicalbook.com This process converts the 4-oxo group into a 4-chloro group, a common strategy in medicinal chemistry to create a reactive leaving group for subsequent nucleophilic substitution reactions. scielo.br This makes the compound a valuable building block for creating libraries of novel quinazoline derivatives to be screened for various biological activities.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 911417-24-8 cyclicpharma.comarkpharmtech.combldpharm.com
Molecular Formula C₁₆H₁₁ClN₂O₂ cyclicpharma.comarkpharmtech.com
Molecular Weight 298.72 g/mol cyclicpharma.comarkpharmtech.com
Appearance White to light yellow solid chemicalbook.com

| Storage | 2-8°C, sealed storage, away from moisture | bldpharm.comchemicalbook.com |

This interactive table provides a summary of the key properties of the compound.

Historical Context and Evolution of Quinazoline-Based Pharmacological Investigations

The history of quinazoline chemistry dates back to the 19th century. The first quinazoline derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, was prepared by Griess in 1869. omicsonline.org The parent compound, quinazoline, was first synthesized in 1895 by August Bischler and Lang. mdpi.comwikipedia.org However, it was not until the mid-20th century that medicinal chemists began to take a significant interest in the scaffold, following the elucidation of the structure of a naturally occurring quinazolinone alkaloid. omicsonline.org

A major milestone in the pharmacological history of quinazolines was the discovery of the sedative-hypnotic effects of Methaqualone in the 1950s, which became a widely known, though now controlled, drug. omicsonline.org The subsequent decades saw an explosion of research into the therapeutic potential of quinazoline derivatives. This led to the development of clinically important drugs for a wide array of conditions. bohrium.comresearchgate.net The approval of the anticancer drug Gefitinib by the U.S. Food and Drug Administration (FDA) in 2003 marked a new era for quinazolines as targeted therapy agents, solidifying the scaffold's importance in modern oncology. wikipedia.org The continuous exploration of quinazoline chemistry demonstrates its evolution from a simple heterocyclic compound to a cornerstone of drug discovery. nih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(4-chloroquinazolin-2-yl)phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O2/c1-10(20)21-12-6-4-5-11(9-12)16-18-14-8-3-2-7-13(14)15(17)19-16/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWMUDDXQSHDRFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 3 4 Chloroquinazolin 2 Yl Phenyl Acetate

Precursor Synthesis: The Crucial Role of 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)phenyl acetate (B1210297)

The synthesis of the target molecule hinges on the initial preparation of its precursor, 3-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl acetate. This intermediate is typically formed through the acetylation of a hydroxyl-substituted quinazolinone.

Acetylation of 2-(3-Hydroxyphenyl)quinazolin-4(3H)-one

The formation of 3-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl acetate is achieved through the acetylation of 2-(3-hydroxyphenyl)quinazolin-4(3H)-one. A common and effective method for this transformation involves the use of acetic anhydride (B1165640) in the presence of a base, such as pyridine (B92270). nih.gov

In a typical laboratory procedure, the starting material, 2-(3-hydroxyphenyl)quinazolin-4(3H)-one, is dissolved in pyridine. nih.gov Acetic anhydride is then added to the solution, and the reaction mixture is stirred, often at room temperature, until the starting material is consumed, as monitored by thin-layer chromatography (TLC). nih.gov The acetyl group (Ac) is a widely used protecting group for hydroxyl functions due to its stability under various conditions and the relative ease of its introduction and removal. nih.gov

The reaction proceeds via nucleophilic attack of the hydroxyl group of the quinazolinone on the carbonyl carbon of the acetic anhydride. Pyridine acts as a catalyst and a base to neutralize the acetic acid byproduct formed during the reaction. nih.gov Upon completion, the reaction is typically quenched, and the product is isolated and purified.

Chlorination of the Quinazolinone Precursor

The pivotal step in the synthesis of 3-(4-chloroquinazolin-2-yl)phenyl acetate is the chlorination of the lactam function in the quinazolinone ring of the precursor. This transformation is generally accomplished using standard chlorinating agents. The chemical database ChemicalBook indicates the direct synthesis of this compound from 3-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl acetate. rsc.org

Application of Thionyl Chloride for Chloro-Quinazoline Formation

Thionyl chloride (SOCl₂) is a widely used reagent for the conversion of carboxylic acids and their derivatives, including lactams, to the corresponding chloro derivatives. ganeshremedies.commasterorganicchemistry.com The reaction of a quinazolin-4(3H)-one with thionyl chloride, often under reflux conditions, leads to the formation of the 4-chloroquinazoline (B184009). nih.gov The mechanism involves the conversion of the hydroxyl group of the lactam tautomer into a chlorosulfite intermediate, which is a better leaving group. ganeshremedies.com Subsequent nucleophilic attack by the chloride ion results in the formation of the desired chloro-substituted product. ganeshremedies.com The gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are readily removed from the reaction mixture, driving the reaction to completion. masterorganicchemistry.com

Utilization of Oxalyl Chloride in the Chlorination Process

Oxalyl chloride ((COCl)₂) is another effective reagent for this type of chlorination, often used in conjunction with a catalytic amount of N,N-dimethylformamide (DMF). orgsyn.orgcommonorganicchemistry.com This method is typically carried out in an inert solvent like dichloromethane (B109758) at room temperature. commonorganicchemistry.com The reaction of oxalyl chloride with DMF forms the Vilsmeier reagent, which is the active chlorinating species. nih.gov This reagent then facilitates the conversion of the quinazolinone to the 4-chloroquinazoline. nih.gov This method is often preferred for its mild reaction conditions. orgsyn.org

Optimization of Reaction Conditions for Enhanced Conversion and Selectivity

The efficiency of the chlorination reaction can be influenced by several factors, including the choice of chlorinating agent, solvent, temperature, and reaction time. For thionyl chloride, using it as both the reagent and the solvent (neat) at reflux is a common approach to ensure complete conversion. commonorganicchemistry.com In the case of oxalyl chloride, the use of a catalytic amount of DMF is crucial for the reaction to proceed efficiently at room temperature. orgsyn.orgcommonorganicchemistry.com

The selection of the appropriate method often depends on the sensitivity of the other functional groups present in the molecule. For instance, the ester group in 3-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl acetate needs to remain intact during the chlorination step. The milder conditions offered by the oxalyl chloride/DMF system may be advantageous in such cases. orgsyn.org Microwave-assisted synthesis has also been explored for the preparation of quinazoline (B50416) derivatives, offering potential advantages in terms of reduced reaction times and improved yields. researchgate.net

Advanced Purification and Isolation Techniques

The isolation and purification of this compound and its intermediate are crucial for obtaining a product of high purity. Common techniques employed include recrystallization and column chromatography.

Following the synthesis, the crude product is often subjected to a work-up procedure, which may involve washing with aqueous solutions to remove unreacted reagents and byproducts. For instance, after an acetylation reaction using acetic anhydride and pyridine, the mixture is often treated with water and extracted with an organic solvent like ethyl acetate. The organic layer is then washed to remove residual pyridine and acetic acid. uvic.ca

Recrystallization is a widely used technique for purifying solid compounds. The choice of solvent is critical and is determined by the solubility of the compound at different temperatures. An ideal solvent will dissolve the compound well at an elevated temperature but poorly at room temperature, allowing for the formation of pure crystals upon cooling.

Column chromatography is a versatile purification method that separates compounds based on their differential adsorption onto a stationary phase. wikipedia.orgcommonorganicchemistry.com For quinazoline derivatives, silica (B1680970) gel is a common stationary phase. wikipedia.org The mobile phase, or eluent, is a solvent or a mixture of solvents chosen to achieve effective separation. commonorganicchemistry.com Common solvent systems for the purification of moderately polar compounds like halo-quinazolines include mixtures of ethyl acetate and hexane (B92381) or methanol (B129727) and dichloromethane. rochester.edu The progress of the separation is monitored by thin-layer chromatography (TLC). commonorganicchemistry.com

Interactive Data Tables

Table 1: Chlorination Reagents and Typical Conditions

ReagentCatalystSolventTemperature
Thionyl Chloride (SOCl₂)NoneNeat or DichloromethaneReflux
Oxalyl Chloride ((COCl)₂)DMF (catalytic)DichloromethaneRoom Temperature

Table 2: Common Purification Techniques

TechniqueStationary PhaseCommon Eluent Systems
Column ChromatographySilica GelEthyl Acetate/Hexane, Methanol/Dichloromethane
Recrystallization-Solvent selection based on solubility

Strategic Derivatization of this compound for Advanced Research

The structural architecture of this compound presents two primary regions for strategic derivatization: the phenyl acetate group and the chloro-substituted quinazoline nucleus. These sites allow for a range of chemical modifications to generate a library of analogues for further research.

The phenyl acetate portion of the molecule can be chemically altered, primarily through the cleavage of the ester bond to reveal a phenolic hydroxyl group. This transformation unlocks a variety of subsequent derivatization pathways.

One of the most fundamental transformations of the phenyl acetate group is its hydrolysis to the corresponding phenol (B47542), 3-(4-chloroquinazolin-2-yl)phenol. This reaction is typically achieved under basic conditions, for instance, by treatment with an alcoholic solution of a base like potassium hydroxide, followed by acidification. nih.gov The resulting phenolic hydroxyl group is a versatile handle for a wide array of chemical reactions. For example, it can undergo O-alkylation or O-acylation to introduce diverse substituents. The synthesis of phenolic esters from phenols can be accomplished using various acylating agents, including acid chlorides in the presence of a base. youtube.com

Furthermore, the phenolic group can be used as a nucleophile in reactions such as the Williamson ether synthesis to form new ether linkages. The reactivity of the phenol allows for the introduction of a broad spectrum of functional groups, thereby enabling the exploration of structure-activity relationships.

A summary of potential reactions for the functionalization of the phenyl acetate moiety is presented below:

Reaction TypeReagents and ConditionsProduct Type
Ester HydrolysisAlcoholic KOH, then acidPhenol
O-AcylationAcyl chloride, base (e.g., pyridine)Phenyl esters
O-AlkylationAlkyl halide, base (e.g., K2CO3)Phenyl ethers

This table represents potential reactions based on the general reactivity of phenyl acetates and phenols.

The chlorine atom at the 4-position of the quinazoline ring is a key site for nucleophilic aromatic substitution, making it a prime target for introducing structural diversity. The electron-withdrawing nature of the quinazoline ring system facilitates the displacement of the chloride by various nucleophiles.

A common and well-established method for the derivatization of 4-chloroquinazolines is their reaction with amines to form 4-aminoquinazoline derivatives. This transformation is a cornerstone of many synthetic strategies targeting biologically active molecules. The reaction conditions can be tailored based on the nucleophilicity of the amine, with reactions often proceeding in the presence of a base.

Moreover, the chloro group can be substituted through palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, for instance, allows for the introduction of aryl or vinyl groups by reacting the 4-chloroquinazoline with an appropriate boronic acid or ester in the presence of a palladium catalyst and a base. nih.gov Similarly, the Buchwald-Hartwig amination provides a versatile method for the formation of carbon-nitrogen bonds, enabling the coupling of a wide range of primary and secondary amines. nih.gov

The following table summarizes key substitution reactions at the quinazoline nucleus:

Reaction NameCoupling PartnerCatalyst/ReagentsProduct Type
Nucleophilic Aromatic SubstitutionAminesBase (e.g., K2CO3, Et3N)4-Aminoquinazolines
Suzuki-Miyaura CouplingAryl/vinyl boronic acidsPd catalyst, base4-Aryl/vinylquinazolines
Buchwald-Hartwig AminationPrimary/secondary aminesPd catalyst, base4-Aminoquinazolines

This table outlines established substitution reactions for the 4-chloroquinazoline core.

Biological Activities and Pharmacological Potential of Quinazoline Derivatives and Analogs

Anticancer Research Applications

Quinazoline (B50416) derivatives have emerged as a significant class of chemotherapeutic agents, with several compounds approved for clinical use and many more under active investigation. nih.govmdpi.com Their anticancer effects are mediated through diverse mechanisms, including the direct inhibition of cancer cell growth, induction of programmed cell death, and interference with critical signaling pathways that drive malignancy. nih.govnih.gov

Mechanisms of Cell Proliferation Inhibition and Cytotoxicity in Malignant Cell Lines

Quinazoline derivatives have consistently demonstrated potent cytotoxic and anti-proliferative effects across a wide spectrum of malignant cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell growth by 50%.

For instance, a novel series of quinazoline derivatives featuring a sulfonamide moiety was evaluated for its anticancer properties. Within this series, compound 15 exhibited particularly strong cytotoxic activity against the MCF-7 breast cancer cell line, with an IC50 value of 0.0977 µM. nih.gov In another study, newly synthesized 2-thioxoquinazolin-4-one derivatives were tested against HeLa (cervical cancer) and MDA-MB231 (breast cancer) cell lines. spandidos-publications.com Compounds 21-23 from this series were identified as highly potent, with IC50 values ranging from 1.85 to 2.81 μM, proving more effective than the reference drug gefitinib (B1684475) in the same assays. spandidos-publications.com

Furthermore, quinazolinone-chalcone hybrids have shown remarkable cytotoxicity in the low micromolar range against various cancer cells, including epidermoid carcinoma (A431), lung adenocarcinoma (A549), and prostate adenocarcinoma (PC-3). rsc.org Specifically, compounds 20, 22, 28, 33, 39, 40, and 41 displayed the highest cytotoxicity against A431 cells, with IC50 values between 1 and 2 μM. rsc.org Similarly, a quinazoline derivative known as Q19 showed powerful antiproliferative activity against the HT-29 colon cancer cell line, with an exceptionally low IC50 value of 51 nM. nih.gov

The cytotoxic potential of these compounds is not limited to a single cancer type. A quinazoline derivative, PVHD121 , was found to have broad-spectrum antiproliferative activity against lung (A549, NCI-H460), colon (HCT116), breast (MCF7), prostate (PC3), and cervical (HeLa) cancer cell lines, with IC50 values in the micromolar range. nih.gov Another compound, SQ2 , demonstrated promising cytotoxicity against colon cancer cell lines HT-29 and COLO-205, with IC50 values of 3.38 µM and 10.55 µM, respectively. nih.gov

Table 1: Cytotoxicity of Selected Quinazoline Derivatives in Malignant Cell Lines

Compound/Derivative Cell Line(s) IC50 Value (µM) Reference(s)
Compound 15 (Sulfonamide conjugate) MCF-7 (Breast) 0.0977 nih.gov
Compounds 21-23 (Thioether derivatives) HeLa (Cervical), MDA-MB231 (Breast) 1.85 - 2.81 spandidos-publications.com
Compound Q19 HT-29 (Colon) 0.051 nih.gov
Compound SQ2 HT-29 (Colon), COLO-205 (Colon) 3.38, 10.55 nih.gov
Quinazolinone-Chalcone Hybrids (e.g., 20, 22, 28) A431 (Epidermoid Carcinoma) 1.0 - 2.0 rsc.org
4d and 4f (Sulfonamide derivatives) MCF-7 (Breast) 2.5 and 5.0 nih.gov

Modulation of Cell Cycle Progression and Induction of Apoptosis

Beyond inhibiting proliferation, a key anticancer strategy of quinazoline derivatives involves the active induction of programmed cell death, or apoptosis, and the disruption of the normal cell division cycle. nih.govnih.gov

Many quinazoline compounds have been shown to cause cell cycle arrest, particularly at the G2/M checkpoint, which is a critical phase for cell division. nih.govnih.gov For example, the novel derivative WYK431 was found to arrest human gastric cancer (BGC823) cells in the G2/M phase. nih.govspandidos-publications.com This arrest was linked to the modulation of key regulatory proteins such as CDK1 and CDC25C. nih.govspandidos-publications.com Similarly, compound 04NB-03 induced G2/M arrest in hepatocellular carcinoma cells. nih.gov Other derivatives, such as compound 5k , also demonstrated the ability to halt the cell cycle of A549 lung cancer cells in the G2/M phase. nih.gov In contrast, some quinazoline-sulfonamide compounds, like 4d and 4f , were found to arrest cell cycle growth at the G1 phase in MCF-7 cells. nih.gov

The induction of apoptosis is a hallmark of effective chemotherapeutic agents. Quinazoline derivatives trigger this process through various signaling cascades. nih.gov The activation of caspases, a family of protease enzymes, is central to apoptosis. rsc.org Studies have shown that quinazoline compounds activate initiator caspases like caspase-9 and executioner caspases like caspase-3. nih.govrsc.org For instance, WYK431 induced apoptosis in BGC823 cells through the activation of caspase-3 and caspase-9. nih.govspandidos-publications.com This process is often linked to the mitochondrial (intrinsic) pathway of apoptosis, which involves the upregulation of pro-apoptotic proteins like Bax and the release of cytochrome c from the mitochondria. nih.gov

Furthermore, quinazolinone-chalcone hybrids have been shown to induce apoptosis via the cleavage and activation of caspase-3 and PARP-1. rsc.org The modulation of the Bcl-2 family of proteins, which regulate apoptosis, is another common mechanism. nih.gov Quinazoline derivatives can downregulate the anti-apoptotic protein Bcl-2, tipping the cellular balance toward cell death, a mechanism consistent with established drugs like gefitinib. nih.gov

Inhibition of Key Kinase Targets (e.g., EGFR, VEGFR-2, PI3K/HDAC) by Quinazoline Analogs

A primary mechanism through which quinazoline derivatives exert their anticancer effects is by inhibiting protein kinases, enzymes that play a critical role in the signaling pathways that control cell growth, proliferation, and survival. mdpi.com

Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy, and the 4-anilinoquinazoline (B1210976) scaffold is a classic structure for EGFR inhibitors. nih.govnih.gov Several derivatives have shown potent inhibition of EGFR kinase activity. For example, compound 5k , a 3-methyl-quinazolinone derivative, inhibited EGFR with an IC50 value of 0.010 µM, comparable to the approved drug Gefitinib. nih.gov Another compound, 19 , which features a 3-bromo-aniline moiety, displayed potent EGFR inhibition with an IC50 of 3.2 nM. nih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. mdpi.comekb.eg Many quinazoline derivatives have been developed as potent VEGFR-2 inhibitors. nih.govmdpi.com A series of new quinazoline sulfonamide conjugates were designed as dual EGFR/VEGFR-2 inhibitors. nih.gov Within this series, compound 15 was the most potent, with IC50 values of 0.0728 µM for EGFR and 0.0523 µM for VEGFR-2. nih.gov Another derivative, SQ2 , also showed significant VEGFR-2 kinase inhibition with an IC50 of 0.014 µM. nih.gov

PI3K/HDAC Dual Inhibition: The phosphoinositide 3-kinase (PI3K) pathway is crucial for cell survival and proliferation, while histone deacetylases (HDACs) are epigenetic regulators often dysregulated in cancer. nih.govmdpi.com Developing dual inhibitors that target both pathways simultaneously is a promising therapeutic strategy. nih.govresearchgate.net Researchers have designed and synthesized quinazolin-4-one based hydroxamic acids as dual PI3K/HDAC inhibitors. nih.govresearchgate.netbohrium.com One lead compound, 48c , was highly potent against PI3Kγ, PI3Kδ, and HDAC6 enzymes, with IC50 values of less than 10 nM, and it induced necrosis in acute myeloid leukemia (AML) cell lines. nih.govresearchgate.net

Table 2: Inhibition of Key Kinase Targets by Quinazoline Analogs

Compound/Derivative Target(s) IC50 Value (µM) Reference(s)
Compound 5k EGFR 0.010 nih.gov
Compound 15 EGFR / VEGFR-2 0.0728 / 0.0523 nih.gov
Compound SQ2 VEGFR-2 0.014 nih.gov
Compound 48c PI3Kδ / HDAC6 < 0.010 nih.govresearchgate.net
Compound 19 EGFR 0.0032 nih.gov

Interference with Microtubule Dynamics and Tubulin Polymerization

Microtubules are dynamic cytoskeletal proteins essential for forming the mitotic spindle during cell division. nih.govnih.gov Agents that interfere with microtubule dynamics are potent anticancer drugs because they disrupt mitosis, leading to cell cycle arrest and apoptosis. nih.govnih.gov Quinazoline derivatives have been identified as effective microtubule-targeting agents. nih.govnih.gov

These compounds can act in two primary ways: as inhibitors of tubulin polymerization (destabilizers) or as inducers of tubulin polymerization (stabilizers). nih.govnih.gov

Several studies have focused on developing quinazoline derivatives that inhibit tubulin polymerization, often by binding to the colchicine (B1669291) site on tubulin. nih.gov For example, a derivative known as MPC-6827 (Verubulin) was identified as a potent inhibitor of tubulin polymerization that binds to the colchicine site. nih.gov A novel derivative, Q19 , also effectively inhibited microtubule polymerization by targeting this same site. nih.gov A series of N-aryl-2-trifluoromethylquinazoline-4-amine analogs were also found to inhibit tubulin polymerization, disrupt the cellular microtubule network, and cause G2/M arrest and apoptosis in leukemia cells. researchgate.net

Conversely, other quinazoline scaffolds have been found to act as inducers of tubulin polymerization, promoting the stabilization of microtubules in a manner similar to taxanes. nih.govrsc.org A study of 2,4-disubstituted quinazoline derivatives found that compounds 9 and 16 were highly active as inducers of tubulin polymerization. nih.gov Another compound, A4V-3 , also displayed significant potential to enhance tubulin polymerization. rsc.org This stabilization of microtubules is equally disruptive to mitosis, as the resulting nonfunctional structures prevent proper chromosome segregation, ultimately leading to cell death. nih.gov

Antimicrobial Research Pathways

In addition to their extensive application in oncology, quinazoline derivatives have been recognized for their significant antimicrobial properties. eco-vector.comnih.gov The rise of multidrug-resistant pathogens has created an urgent need for novel antibiotics, and the quinazoline scaffold has proven to be a versatile framework for the development of new antibacterial agents. nih.govacs.org

Antibacterial Efficacy and Spectrum Investigations

Research has demonstrated that quinazoline derivatives are effective against a range of pathogenic bacteria, including both Gram-positive and Gram-negative species. eco-vector.comacs.org Their efficacy is often determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible bacterial growth.

Quinazolin-4(3H)-one derivatives have shown a particularly broad spectrum of activity. eco-vector.com Studies have reported their effectiveness against Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli, and Pseudomonas aeruginosa. eco-vector.com For example, a series of imidazo/benzimidazo[1,2-c]quinazoline derivatives were tested against a panel of bacteria. acs.org Compounds 8ga, 8gc, and 8gd were found to be the most effective, with low MIC values in the range of 4–8 μg/mL against both Gram-positive (Bacillus subtilis, S. aureus) and Gram-negative (E. coli, P. putida, S. typhi) bacteria. acs.org

Other studies have focused on optimizing the quinazoline structure for activity against specific resistant pathogens. One investigation into 4(3H)-quinazolinone antibacterials identified compound 27 as a potent agent against S. aureus. acs.org This compound displayed excellent activity, with MIC values of ≤0.5 μg/mL for all tested S. aureus strains, including those resistant to vancomycin (B549263) and linezolid. acs.org Similarly, a library of N2,N4-disubstituted quinazoline-2,4-diamines showed potent effects against multidrug-resistant Acinetobacter baumannii, with lead compounds 4 and 5 exhibiting bactericidal activity at concentrations below 1 µM. nih.gov

The antimicrobial activity is highly dependent on the substitution patterns on the quinazoline ring. For instance, nearly all pyrrolidine (B122466) derivatives in one synthesized series exhibited broad-spectrum potential against both Gram-positive and Gram-negative bacteria. nih.gov

Table 3: Antibacterial Efficacy of Selected Quinazoline Derivatives

Compound/Derivative Bacterial Strain(s) MIC Value (µg/mL) Reference(s)
Compounds 8ga, 8gc, 8gd S. aureus, B. subtilis, E. coli, P. putida, S. typhi 4 - 8 acs.org
Compound 27 S. aureus (including resistant strains) ≤ 0.5 acs.org
Compounds 4 and 5 A. baumannii (multidrug-resistant) < 0.64 (equivalent to < 1 µM) nih.gov
Compound 6f S. aureus 50 rphsonline.com
Indolo[1,2-c]quinazoline Various bacteria 2.5 - 20 acs.org

Antifungal Properties and Activity Profiles

Quinazoline and quinazolinone derivatives have demonstrated significant potential as antifungal agents, with their activity being influenced by the nature and position of various substituents. mdpi.com Structure-activity relationship (SAR) studies have revealed that the introduction of specific functional groups can enhance the antifungal efficacy of the quinazoline scaffold.

For instance, the presence of a halogen, such as chlorine, on the quinazoline ring has been associated with notable antifungal effects. researchgate.net Research on pyrazol-quinazolinone compounds, which share a heterocyclic fusion, has shown that derivatives containing a chloro group exhibit significant antifungal activity against various plant pathogenic fungi. researchgate.net One study demonstrated that the antifungal effect against Rhizoctonia solani AG1 was more pronounced in compounds with a chloro substituent compared to those with a cyano group, suggesting that the presence and number of chlorine atoms can be a critical determinant of antifungal potency. researchgate.net

Furthermore, the substitution pattern at the 2- and 3-positions of the quinazolinone ring is crucial for its antimicrobial properties. researchgate.net While the specific antifungal activity of 3-(4-Chloroquinazolin-2-yl)phenyl acetate (B1210297) has not been detailed in the available literature, the presence of the 4-chloro substituent on the quinazoline ring and the phenyl group at the 2-position are features that have been explored in other antifungal quinazoline derivatives.

A study on a series of quinazolinone derivatives revealed that compound 6c displayed high bioactivity against several phytopathogenic fungi, including Sclerotinia sclerotiorum, Pellicularia sasakii, Fusarium graminearum, and Fusarium oxysporum, with IC50 values of 2.46, 2.94, 6.03, and 11.9 μg/mL, respectively. biosynth.com The mechanism of action for this compound was found to involve the disruption of mycelial morphology, damage to organelles, and an increase in cell membrane permeability in S. sclerotiorum. biosynth.com

Table 1: Antifungal Activity of Selected Quinazolinone Derivatives

CompoundTarget FungiIC50 (μg/mL)Reference
6c Sclerotinia sclerotiorum2.46 biosynth.com
Pellicularia sasakii2.94 biosynth.com
Fusarium graminearum6.03 biosynth.com
Fusarium oxysporum11.9 biosynth.com

Antiviral Potential and Mechanisms of Action

The quinazoline scaffold is a key component in a variety of compounds exhibiting significant antiviral activity against a range of viruses. mdpi.com The antiviral properties of these derivatives are often linked to their ability to interfere with viral replication processes. nih.gov

Research has shown that 2,3-disubstituted quinazolin-4(3H)-ones possess antiviral capabilities. For example, the compound MBR2 (5-Bromo-2-(6-bromo-4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzoic acid) has demonstrated activity against Herpes Simplex Virus-1 (HSV-1), Herpes Simplex Virus-2 (HSV-2), and vaccinia virus, with an IC50 of 12 μg/ml. researchgate.net This highlights the potential of the 2-phenyl-quinazolinone structure in the development of antiviral agents.

Furthermore, a series of 2-aryl- or 2-methyl-3-(substituted-benzalamino)-4(3H)-quinazolinone derivatives were synthesized and found to have moderate to good antiviral activity against Tobacco Mosaic Virus (TMV). researchgate.net The mechanism of action for one of the highly active compounds, III-31 , was investigated and found to target the virus directly. researchgate.net

In the context of emerging viral threats, quinazolinone derivatives have also been explored for their activity against Zika virus (ZIKV) and Dengue virus (DENV). biosynth.com Phenotypic screening identified 2,3,6-trisubstituted quinazolinone compounds as novel inhibitors of ZIKV replication. biosynth.com Specifically, compounds 22 , 27 , and 47 showed broad and potent activities against both ZIKV and DENV, with EC50 values as low as 86 nM and no significant cytotoxicity. biosynth.com Compound 27 was particularly effective, inhibiting ZIKV-FLR replication in Vero cells with an EC50 of 180 nM and in human glioblastoma U87 cells with an EC50 of 100 nM. biosynth.com

The antiviral action of these compounds is often attributed to their ability to inhibit key viral enzymes or processes. For instance, some quinazoline derivatives function by inhibiting viral polymerases or proteases, thereby halting viral replication. nih.gov While direct antiviral data for 3-(4-Chloroquinazolin-2-yl)phenyl acetate is not available, its structural features, including the 2-phenyl and 4-chloro substitutions, are present in other antiviral quinazoline analogs, suggesting a potential for similar activities.

Table 2: Antiviral Activity of Selected Quinazoline Derivatives

CompoundVirusCell LineActivity (IC50/EC50)Reference
MBR2 HSV-1, HSV-2, Vaccinia-12 μg/ml researchgate.net
Compound 27 ZIKV-FLRVero180 nM biosynth.com
Compound 27 ZIKV-FLRU87100 nM biosynth.com
Compound 22 ZIKV-FLRVero900 nM biosynth.com
Compound 47 ZIKV-FLRVero210 nM biosynth.com

Enzyme Inhibition Studies beyond Oncological Targets

Quinazoline derivatives are known to interact with a variety of enzymes, extending beyond their well-documented roles as anticancer agents that target kinases.

Inhibition of Acetyl-CoA Carboxylase (ACCase)

Acetyl-CoA carboxylase (ACC) is a critical enzyme in the biosynthesis of fatty acids, catalyzing the formation of malonyl-CoA from acetyl-CoA. nih.gov As a rate-limiting enzyme, it represents a potential target for therapeutic intervention in metabolic diseases. However, based on a comprehensive review of the available scientific literature, there is currently no specific research demonstrating the direct inhibition of Acetyl-CoA Carboxylase by compounds possessing the quinazoline scaffold. While the broad enzymatic inhibitory potential of quinazolines is recognized, their activity against ACCase has not been a focus of published studies.

Inhibition of Cytochrome bd Oxidase in Pathogenic Microorganisms

Cytochrome bd oxidase is a terminal oxidase in the respiratory chain of many pathogenic bacteria, including Mycobacterium tuberculosis, the causative agent of tuberculosis. It plays a crucial role in energy production, particularly when the primary respiratory pathway is inhibited. nih.govnih.gov This makes it an attractive target for the development of new antibacterial agents.

Recent studies have identified quinazoline derivatives as potent inhibitors of cytochrome bd oxidase. nih.govnih.gov A series of N-phenethyl-quinazolin-4-yl-amines were synthesized and evaluated for their ability to inhibit this enzyme. nih.govnih.gov The screening of these compounds against M. tuberculosis revealed that several analogues had improved activity over the initial hit compound. nih.gov Notably, compounds 12a and 19a demonstrated sub-micromolar activity, making them more potent than the natural cytochrome bd inhibitor, aurachin D. nih.govnih.gov

The inhibitory action of these quinazoline derivatives is achieved by targeting the cytochrome bd complex, which, in combination with inhibitors of the cytochrome bcc:aa3 complex like Q203, can lead to a complete shutdown of respiratory energy production and result in bactericidal effects against both replicating and non-replicating M. tuberculosis. nih.gov The structure-activity relationship studies indicated that modifications around the quinazoline core are key to enhancing inhibitory efficacy. nih.gov Although no direct data exists for This compound , the established activity of the quinazoline scaffold against this enzyme suggests a potential area for future investigation.

Table 3: Inhibition of M. tuberculosis by Cytochrome bd Oxidase Inhibiting Quinazoline Derivatives

CompoundTarget StrainActivity (IC50)Reference
Hit Compound 3 M. tuberculosis N01456.9 µM nih.gov
12a M. tuberculosis N01450.1 µM nih.gov
19a M. tuberculosis N01450.2 µM nih.gov

Other Broad Pharmacological Investigations Related to the Quinazoline Scaffold

The pharmacological relevance of the quinazoline scaffold extends to a wide range of other biological activities, underscoring its status as a "privileged structure" in medicinal chemistry. mdpi.comchemicalbook.com The structural versatility of quinazolines allows for the development of derivatives with diverse therapeutic applications. mdpi.com

Numerous studies have reported on the synthesis and evaluation of quinazoline derivatives for various biological effects. For example, certain 2,3-disubstituted quinazolin-4(3H)-ones have been investigated for their anti-inflammatory properties. Additionally, the quinazoline core is present in compounds that have been explored as inhibitors of other enzymes, such as dihydrofolate reductase (DHFR) and topoisomerase, which are important targets in chemotherapy.

The introduction of different substituents onto the quinazoline ring system has been shown to modulate these activities. For instance, the presence of an aryl group at the C-2 position of the quinazoline ring has been noted to be important for the biological activity of some derivatives. Similarly, substitutions at the C-4, C-6, and C-7 positions have been extensively studied to optimize the pharmacological profile of these compounds.

While the specific compound This compound has not been the subject of extensive pharmacological investigation in the reviewed literature, its constituent parts—a 4-chloroquinazoline (B184009) core and a 2-phenylacetate substituent—are features found in many biologically active molecules. This suggests that it could potentially exhibit a range of pharmacological effects, although further empirical studies are required to confirm this.

Preclinical in Vitro Research Methodologies and Biological Evaluation

Cell Culture Techniques and Maintenance Protocols for Biological Assays

The foundation of in vitro biological evaluation lies in the use of established cell lines. For anticancer screening, a diverse panel of human cancer cell lines is typically used to assess the breadth and selectivity of a compound's activity.

Commonly Used Cell Lines for Screening Quinazoline (B50416) Derivatives:

Breast Cancer: MCF-7, MDA-MB-231 caymanchem.combldpharm.com

Lung Cancer: A549, H-1299, PC-9, NCI-H1975

Leukemia: Jurkat, THP-1

Prostate Cancer: DU145, PC3

Colon Cancer: HT-29, HCT-116

Liver Cancer: HepG-2 bldpharm.com

Cervical Cancer: HeLa chemicalbook.com

Maintenance Protocols: Cells are cultured in a controlled environment, typically at 37°C in a humidified atmosphere with 5% CO2. The growth medium, such as Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, is supplemented with essential nutrients like fetal bovine serum (FBS) and antibiotics (penicillin and streptomycin) to ensure cell health and prevent contamination. Cells are regularly monitored and sub-cultured once they reach 70–80% confluence to maintain logarithmic growth, which is crucial for the reproducibility of biological assays.

High-Throughput Cell Viability and Proliferation Assays for Cytotoxicity Screening

To efficiently screen compounds against various cell lines, high-throughput assays are employed to measure cell viability and proliferation. The primary goal is to determine the concentration at which a compound inhibits cell growth by 50% (IC50), a key indicator of its potency.

The most common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . In this colorimetric assay, viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. The amount of formazan produced, which is quantified by measuring the absorbance at a specific wavelength (e.g., 570 nm), is directly proportional to the number of living cells.

Typical Experimental Workflow:

Cells are seeded in 96-well plates at a predetermined density.

After a 24-hour incubation period to allow for cell attachment, they are treated with the test compound at a range of concentrations.

Following a set exposure time (e.g., 48 or 72 hours), the MTT reagent is added to each well.

After a few hours of incubation, the medium is removed, and a solvent like DMSO is added to dissolve the formazan crystals.

The absorbance is read using a microplate reader, and the cell viability is calculated relative to untreated control cells.

Studies on various quinazolinone derivatives have utilized this method to identify compounds with potent cytotoxic effects against cancer cell lines, with IC50 values often determined from the resulting dose-response curves.

Flow Cytometry for Detailed Cell Cycle Analysis and Apoptosis Quantification

Once a compound shows significant cytotoxicity, flow cytometry is used to investigate its mechanism of action, specifically its effects on the cell cycle and apoptosis (programmed cell death).

Cell Cycle Analysis: This technique helps determine if a compound halts cell proliferation at a specific phase of the cell cycle (G0/G1, S, or G2/M). Cells are treated with the compound, harvested, and stained with a fluorescent dye like Propidium Iodide (PI), which binds to DNA. The fluorescence intensity of each cell, measured by the flow cytometer, is proportional to its DNA content, allowing for the quantification of cells in each cycle phase. For instance, several quinazoline derivatives have been shown to induce cell cycle arrest at the G2/M phase, a common mechanism for anticancer agents that interfere with mitosis.

Apoptosis Quantification: The Annexin V-FITC/PI assay is the standard method for detecting apoptosis. In early apoptosis, a cell membrane lipid called phosphatidylserine (B164497) flips to the outer leaflet. Annexin V, a protein with a high affinity for this lipid, is labeled with a fluorescent dye (FITC) and can detect these early apoptotic cells. PI is used as a counterstain to identify late apoptotic or necrotic cells, which have lost membrane integrity. Flow cytometry analysis of cells stained with both Annexin V-FITC and PI can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Studies on quinazolinone derivatives have used this method to confirm that the observed cytotoxicity is due to the induction of apoptosis. caymanchem.com

Biochemical Enzyme Inhibition Assays (e.g., Kinase Assays, Tubulin Polymerization Assays)

Many anticancer drugs function by inhibiting specific enzymes that are crucial for cancer cell growth and survival. Biochemical assays are used to test a compound's direct effect on purified enzymes.

Kinase Inhibition Assays: Protein kinases are a major class of drug targets in oncology. The quinazoline scaffold is famously a part of many kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth factor Receptor (VEGFR). In vitro kinase assays measure the ability of a compound to inhibit the transfer of a phosphate (B84403) group from ATP to a substrate peptide by a specific kinase. The activity can be measured using various detection methods, including radiometric assays or fluorescence-based assays. For example, novel quinazoline-sulfonamide hybrids have been evaluated for their inhibitory activity against CDK4/6 kinases. caymanchem.com

Tubulin Polymerization Assays: Tubulin is the protein subunit of microtubules, which are essential for forming the mitotic spindle during cell division. Drugs that interfere with tubulin polymerization (either by inhibiting it, like colchicine (B1669291), or promoting it, like paclitaxel) can arrest cells in mitosis and lead to apoptosis. The effect of a compound on tubulin polymerization can be measured in a cell-free system using purified tubulin. The polymerization process is typically monitored by measuring the increase in light scattering or fluorescence over time. Several quinazoline derivatives have been identified as inhibitors of tubulin polymerization, targeting the colchicine binding site.

Immunoblotting (Western Blotting) for Protein Expression and Pathway Analysis

Western blotting is a core technique used to detect and quantify specific proteins in a cell lysate. This method is crucial for validating the mechanism of action suggested by other assays. For example, if a compound is found to induce apoptosis and G2/M cell cycle arrest, Western blotting can be used to measure changes in the levels of key regulatory proteins.

Typical Protein Targets for Quinazoline Derivatives:

Apoptosis Pathway: Analysis of pro-apoptotic proteins (e.g., Bax, cleaved Caspase-3) and anti-apoptotic proteins (e.g., Bcl-2). An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction. caymanchem.com

Cell Cycle Control: Measurement of cyclins and cyclin-dependent kinases (CDKs) that regulate progression through different phases. For G2/M arrest, levels of Cyclin B1 and CDK1 would be examined.

Kinase Signaling Pathways: To confirm target engagement of a kinase inhibitor, researchers measure the phosphorylation status of the target kinase and its downstream substrates. For an EGFR inhibitor, a decrease in phosphorylated EGFR (p-EGFR) would be expected.

Gene Expression Profiling and Transcriptomic Analysis to Understand Cellular Responses

To gain a broader, unbiased view of a compound's effects on cellular pathways, researchers may perform gene expression profiling. Techniques like microarray or RNA-sequencing (RNA-Seq) can simultaneously measure the expression levels of thousands of genes in treated versus untreated cells.

This transcriptomic data can reveal which signaling pathways are most significantly perturbed by the compound, potentially uncovering novel mechanisms of action or off-target effects. For example, analysis might show upregulation of genes involved in apoptosis and cell cycle arrest and downregulation of genes related to cell proliferation and survival, providing comprehensive support for the proposed mechanism. While less common in initial screening, it is a powerful tool for characterizing lead compounds. For instance, studies on quinazoline-based hybrids have used RT-PCR, a related technique that measures the expression of specific genes, to confirm the upregulation of pro-apoptotic genes.

Microbiological Susceptibility Testing Methods against Bacterial and Fungal Strains

In addition to anticancer activity, the quinazoline scaffold is known to possess antimicrobial properties. Therefore, a new derivative would likely be screened against a panel of pathogenic bacteria and fungi.

Standard Methodologies:

Broth Microdilution Method: This is a common technique used to determine the Minimum Inhibitory Concentration (MIC) of a compound. The compound is serially diluted in a 96-well plate containing liquid growth medium, and a standardized inoculum of the microorganism is added. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth after an incubation period. chemicalbook.com

Disk Diffusion Method: In this qualitative assay, paper disks impregnated with the test compound are placed on an agar (B569324) plate that has been uniformly inoculated with a microorganism. The compound diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of growth inhibition will appear around the disk.

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine whether a compound is static (inhibits growth) or cidal (kills the organism), samples from the wells of the MIC assay that show no growth are sub-cultured onto fresh, antibiotic-free agar plates. The lowest concentration that results in no growth on the subculture plates is the MBC or MFC. chemicalbook.com

Quinazolinone derivatives have been tested against various strains, including Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans, Aspergillus niger). chemicalbook.com

Measurement of Intracellular Reactive Oxygen Species (ROS) Generation

As of the current body of scientific literature, specific preclinical in vitro research detailing the measurement of intracellular reactive oxygen species (ROS) generation for the compound 3-(4-Chloroquinazolin-2-yl)phenyl acetate (B1210297) is not publicly available. Extensive searches of scholarly databases have not yielded studies that directly evaluate the pro-oxidant or antioxidant effects of this particular chemical entity within a cellular context.

However, the broader class of quinazoline derivatives has been a subject of investigation for their potential to modulate oxidative stress, which is a key factor in various pathological conditions. mdpi.commdpi.com Research on structurally related compounds provides insight into the methodologies that could be employed to assess the impact of 3-(4-Chloroquinazolin-2-yl)phenyl acetate on intracellular ROS levels.

Generally, the evaluation of intracellular ROS is conducted using fluorescent probes that become luminescent upon oxidation by different reactive oxygen species. A common method involves the use of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA), which, after being deacetylated by intracellular esterases to H2DCF, is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The intensity of the fluorescence, measurable by techniques such as flow cytometry or fluorescence microscopy, correlates with the level of intracellular ROS.

In studies of other quinazolinone derivatives, researchers have employed various in vitro assays to determine their antioxidant or ROS-inhibiting capabilities. nih.govresearchgate.net For instance, the ROS inhibitory activity of some 2-aryl-4(3H)-quinazolinone derivatives has been evaluated using luminol-enhanced chemiluminescence in assays involving serum-opsonized zymosan-activated whole blood phagocytes or isolated neutrophils. researchgate.net Such assays provide a measure of the compound's ability to scavenge superoxide (B77818) anions and other ROS produced during the phagocytic burst.

While no specific data tables for This compound can be presented, a hypothetical experimental design to assess its effect on ROS generation in a cancer cell line, for example, would involve treating the cells with varying concentrations of the compound. The intracellular ROS levels would then be quantified at different time points. A positive control, such as hydrogen peroxide (H₂O₂), would typically be used to induce ROS production, and a known antioxidant could serve as a negative control.

The table below illustrates a potential format for presenting such data, should it become available through future research.

Table 1: Hypothetical Data on Intracellular ROS Generation in [Specify Cell Line] Treated with this compound

Treatment Group Concentration (µM) Mean Fluorescence Intensity (Arbitrary Units) Fold Change vs. Control
Untreated Control - [Value] 1.0
Vehicle Control - [Value] [Value]
This compound 1 [Value] [Value]
This compound 10 [Value] [Value]
This compound 50 [Value] [Value]

Preclinical in Vivo Research Models for Quinazoline Derivatives

Xenograft Models for Antitumor Efficacy Evaluation

Xenograft models are a cornerstone of in vivo cancer research, allowing for the study of human tumors in an immunodeficient animal host, typically a mouse. These models are instrumental in evaluating the antitumor potential of quinazoline (B50416) derivatives.

The process generally involves the subcutaneous implantation of human cancer cell lines into nude or SCID mice. Once tumors reach a palpable size, the animals are treated with the test compound. The primary endpoint is the inhibition of tumor growth, which is monitored by measuring tumor volume and weight over time. For instance, studies on various quinazoline derivatives have utilized xenograft models of non-small cell lung cancer (NCI-H1975), gastric cancer (MGC-803), and pancreatic cancer (PANC-1). In addition to solid tumor models, murine models like Ehrlich Ascites Carcinoma (EAC) and Dalton's Ascites Lymphoma (DLA) are also used, where efficacy is often measured by an increase in the mean survival time of the treated animals compared to controls.

Table 1: Representative Xenograft Models Used for Quinazoline Derivatives (Note: Data pertains to the general class of compounds, not 3-(4-Chloroquinazolin-2-yl)phenyl acetate)

Model Type Cancer Cell Line Animal Strain Key Efficacy Parameter
Lung Cancer Xenograft NCI-H1975 Nude Mice Tumor Growth Inhibition
Gastric Cancer Xenograft MGC-803 Nude Mice Tumor Volume/Weight Reduction
Pancreatic Cancer Xenograft PANC-1 Nude Mice Tumor Growth Inhibition
Ascites Tumor Model Ehrlich Ascites Carcinoma (EAC) Swiss Albino Mice Mean Survival Time
Ascites Tumor Model Dalton's Ascites Lymphoma (DLA) Swiss Albino Mice Tumor Weight Inhibition

Establishment of Relevant Animal Models for Specific Disease Indications (e.g., infectious diseases, inflammation, etc.)

Beyond oncology, the diverse biological activities of quinazolines necessitate their evaluation in other disease models.

Inflammation: Animal models of inflammation are crucial for assessing the anti-inflammatory potential of quinazoline derivatives. The carrageenan-induced paw edema model in rats is a standard for acute inflammation, where a reduction in paw swelling indicates efficacy. For chronic inflammation, the cotton pellet-induced granuloma model is often employed. Other models include lipopolysaccharide (LPS)-induced acute lung injury in rats, where therapeutic benefit is measured by reduced inflammatory cell infiltration and cytokine expression in the lungs.

Infectious Diseases: The emergence of novel pathogens has led to the screening of chemical libraries, including quinazoline derivatives, for antiviral activity. For example, some derivatives have been evaluated for efficacy against coronaviruses like MERS-CoV in cell culture, with promising candidates potentially advancing to in vivo models. Other studies have identified quinazoline compounds with activity against alphaviruses, such as Chikungunya and Ross River virus, using cell-based assays as a precursor to animal testing. The development of animal models for infectious diseases is complex, often requiring specialized facilities (e.g., BSL-3) and specific animal strains, including immunodeficient mice for studying human-specific pathogens.

Assessment of Pharmacodynamic Endpoints and Target Engagement in Preclinical Models

Pharmacodynamic (PD) studies are essential to understand the dose-response relationship and to confirm that a compound is interacting with its intended biological target in vivo.

For antitumor quinazolines, PD endpoints include not only the macroscopic observation of tumor shrinkage but also the molecular changes within the tumor tissue. Following treatment, tumor biopsies can be analyzed to measure the modulation of key signaling proteins. For example, researchers have assessed the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax and cleaved PARP as evidence of target engagement and induction of apoptosis.

In anti-inflammatory studies, PD markers can include the measurement of pro-inflammatory cytokines like TNF-α and IL-6 in serum or tissue homogenates. A significant reduction in these cytokine levels following treatment provides evidence of the compound's anti-inflammatory mechanism.

Table 2: Common Pharmacodynamic Endpoints for Quinazoline Derivatives in Preclinical Models (Note: Data pertains to the general class of compounds, not this compound)

Disease Area Model Pharmacodynamic Endpoint Method of Analysis
Oncology MGC-803 Xenograft Modulation of apoptosis markers (Bcl-2, Bax, Cleaved PARP) Western Blot, Immunohistochemistry
Oncology Tumor-bearing mice Inhibition of tumor volume/weight Caliper Measurement, End-of-study weighing
Inflammation Carrageenan-induced paw edema Reduction in paw volume Plethysmometer
Inflammation LPS-induced lung injury Reduction in inflammatory cytokines (TNF-α, IL-6) ELISA, RT-PCR

Prodrug Design and Lead Optimization Strategies for 3 4 Chloroquinazolin 2 Yl Phenyl Acetate Analogs

Prodrug Approach for Enhancing Biopharmaceutical Properties (e.g., permeability, solubility)

A significant hurdle in drug development is achieving optimal biopharmaceutical properties, such as sufficient aqueous solubility and membrane permeability for effective absorption. The prodrug approach is a highly effective and versatile strategy to overcome these challenges. mdpi.com Prodrugs are inactive or less active derivatives of a parent drug molecule that undergo enzymatic or chemical conversion in the body to release the active therapeutic agent. mdpi.com This strategy has been successfully applied to improve the bioavailability of numerous drugs, with approximately 13% of drugs approved by the FDA between 2012 and 2022 being prodrugs. mdpi.com

For quinazoline (B50416) derivatives, which can suffer from poor solubility, the prodrug strategy is particularly relevant. The acetate (B1210297) group in 3-(4-Chloroquinazolin-2-yl)phenyl acetate is a classic example of a promoiety. This ester linkage can be readily cleaved by ubiquitous esterase enzymes in the plasma and tissues, releasing the active phenolic parent compound. This conversion enhances the compound's aqueous solubility and permeability.

Strategies for improving the properties of parent drugs often involve attaching promoieties like esters, phosphates, or amino acids. acs.orgnih.gov For instance, creating phosphate-ester derivatives of aurora kinase inhibitors, which are structurally related to some quinazoline-based agents, resulted in a 335-fold increase in water solubility compared to the parent drug. nih.gov Similarly, N-acyloxymethyl ester prodrugs of certain antiviral agents have demonstrated a 300-fold improvement in water solubility. nih.gov These examples underscore the potential for significant enhancement of biopharmaceutical properties through targeted prodrug design.

Prodrug StrategyPromoieties UsedTarget Property ImprovementExample Application (General)Reference
EsterificationAcyl chains (e.g., acetate), Acyl-oxymethyleneSolubility, PermeabilityQuercetin prodrugs showed a 64-fold increase in water solubility with short acyl chains. nih.gov
PhosphorylationPhosphate (B84403) groupSolubilityA phosphate-ester prodrug of an aurora kinase inhibitor was 335-fold more water-soluble. nih.gov
Amino Acid ConjugationAmino acidsSolubility, Transporter TargetingAminoalkylcarboxylic acid esters of γ-Tocotrienol significantly improved water solubility. nih.gov
Carrier-Linked ProdrugsVarious carriersTargeted Delivery, PermeabilityProdrugs can be designed to target specific transporters like PepT1 to improve absorption. mdpi.comnih.gov

Rational Drug Design Principles for Lead Optimization and Hit-to-Lead Progression

Rational drug design is a pivotal process that transforms a preliminary "hit" compound, identified through screening, into a viable "lead" compound with improved potency, selectivity, and pharmacokinetic properties. patsnap.com This process, known as hit-to-lead progression and lead optimization, relies on understanding the relationship between a molecule's structure and its biological activity (Structure-Activity Relationship, SAR). nih.gov For quinazoline-based compounds, this involves systematic modifications to the core scaffold and its substituents.

A key strategy in lead optimization is structural simplification, which aims to reduce molecular complexity and size ("molecular obesity") to improve pharmacokinetic profiles and synthetic accessibility. nih.gov This can involve removing non-essential functional groups. Conversely, other strategies involve adding or modifying substituents to enhance interactions with the target protein. For example, in the optimization of pyrazolopyrimidinone-based antitrypanosomal agents, introducing various substituents at key positions and exploring different functional groups (e.g., replacing a carbonyl with an amino group) were crucial steps in improving efficacy. acs.org

Computational tools play a significant role in modern lead optimization. Quantitative Structure-Activity Relationship (QSAR) models establish mathematical correlations between molecular descriptors and biological activity, guiding the design of more potent analogs. acs.org Structure-based drug design (SBDD) uses the 3D structure of the target protein to design molecules that fit precisely into the binding site, enhancing affinity and selectivity. acs.org These in-silico techniques reduce the time and cost associated with traditional drug discovery by predicting the efficacy and safety of new analogs before synthesis. acs.org

Design PrincipleDescriptionApplication to QuinazolinesReference
Hit-to-Lead (HtL)Process of optimizing a screening "hit" to a "lead" with more drug-like properties.Identifying a quinazoline hit and systematically modifying it to improve potency and reduce off-target effects. youtube.com
Structure-Activity Relationship (SAR)Understanding how changes in a molecule's structure affect its biological activity.Analyzing how substitutions at positions C2, C4, C6, and C7 of the quinazoline ring impact target inhibition. nih.govnih.gov
Structural SimplificationRemoving non-essential parts of a molecule to reduce complexity and improve pharmacokinetics.Truncating complex side chains on the quinazoline scaffold that do not contribute to binding affinity. nih.gov
Quantitative Structure-Activity Relationship (QSAR)Using computational models to correlate molecular properties with activity.Developing models to predict the anticancer potential of novel quinazoline derivatives based on their physicochemical and topological properties. acs.org
Structure-Based Drug Design (SBDD)Using the 3D structure of the biological target to design complementary ligands.Docking quinazoline analogs into the ATP-binding site of a target kinase to optimize binding interactions. acs.org

Synthetic Methodologies for the Development of Prodrug Forms of Quinazoline Derivatives

The synthesis of prodrugs of quinazoline derivatives involves well-established chemical reactions that attach a promoiety to a functional group on the parent molecule. The specific methodology depends on the nature of the parent drug and the desired promoiety.

For a compound like this compound, the key functional handle is the hydroxyl group on the phenolic precursor. The synthesis of the acetate prodrug would typically involve the esterification of this phenol (B47542). A common method is the reaction of the phenolic quinazoline derivative with an acylating agent such as acetyl chloride or acetic anhydride (B1165640) in the presence of a base.

A general and relevant synthetic route involves first preparing the core quinazoline structure, followed by modification. For example, the synthesis of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate involves reacting 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate (B1199739) in the presence of a base like potassium carbonate. nih.gov This demonstrates a standard procedure for attaching an ester-containing side chain, a common feature in prodrugs, to a quinazoline core.

The synthesis of the quinazoline scaffold itself can be achieved through various methods, including the Niementowski reaction, which involves the condensation of anthranilic acid derivatives with amides. mdpi.comresearchgate.net More recent and efficient methods often utilize transition-metal catalysts to facilitate C-H activation and C-N bond formation, allowing for the construction of a wide variety of substituted quinazolines. arabjchem.orgmdpi.com Once the core is synthesized with an appropriate functional group (like a phenol), standard organic chemistry reactions can be applied to install the prodrug moiety.

Reaction TypeStarting MaterialsKey Reagents/ConditionsProduct TypeReference
Esterification (Prodrug formation)Phenolic quinazoline, Acyl chloride/anhydrideBase (e.g., Pyridine (B92270), Triethylamine)Ester Prodrug (e.g., Acetate)General Organic Chemistry
S-Alkylation (Prodrug formation)Thio-quinazoline, Alkyl halide (e.g., ethyl chloroacetate)Base (e.g., K2CO3), Solvent (e.g., DMF)Thioether-ester Prodrug nih.gov
Niementowski Quinazoline SynthesisAnthranilic acid, FormamideHigh temperature or microwave irradiationQuinazolin-4-one core mdpi.comresearchgate.net
Transition Metal-Catalyzed Synthesis2-aminobenzonitriles, Organometallic reagentsFe(II) or Cu(I) catalyst, OxidantSubstituted Quinazoline core arabjchem.org
Click ChemistryPropargylated quinazoline, Azide derivativeCu(I) catalystTriazole-linked quinazoline conjugate nih.gov

Strategic Modification of the Quinazoline Scaffold for Improved Target Specificity and Reduced Off-Target Effects

A central goal of lead optimization is to enhance a drug's selectivity for its intended biological target while minimizing interactions with other proteins, thereby reducing the potential for off-target side effects. patsnap.com For quinazoline-based inhibitors, this is achieved through strategic modifications of the scaffold. The quinazoline nucleus is considered a "privileged scaffold" because its structure can be readily modified at multiple positions to fine-tune its pharmacological profile. nih.gov

Studies have shown that substituents at the C4, C6, and C7 positions of the quinazoline ring are critical for modulating activity and specificity, particularly for kinase inhibitors. nih.govmdpi.com For example, in the development of EGFR inhibitors, introducing specific moieties at the C6 and C7 positions can enhance binding affinity and selectivity. mdpi.com Similarly, modifying the N4-phenyl group can influence interactions within the kinase binding pocket. nih.gov

Rational drug design, often aided by computational modeling, is used to predict how structural changes will affect target binding. patsnap.com For instance, molecular docking can simulate how a modified quinazoline analog fits into the active site of a target like VEGFR-2 or EGFR, allowing researchers to design modifications that improve key interactions (e.g., hydrogen bonds, hydrophobic contacts) while disrupting binding to off-target kinases. nih.gov By systematically exploring the chemical space around the quinazoline core, it is possible to develop compounds with high potency for their intended target and a clean off-target profile, leading to safer and more effective medicines. nih.govnih.gov

Modification SiteType of ModificationIntended OutcomeExampleReference
C4 PositionSubstitution with various aniline (B41778) derivativesModulate kinase selectivity (e.g., EGFR vs. VEGFR-2)Different aniline substitutions at C4 showed varied potency against EGFR and VEGFR-2. nih.gov
C6 and C7 PositionsIntroduction of methoxy (B1213986), morpholine, or other bulky groupsImprove potency and solubility; enhance target bindingSubstitution at these positions is a key strategy for developing potent EGFR/HER2 inhibitors. mdpi.commdpi.com
C2 PositionSubstitution or removal of groupsInfluence microtubule polymerization activity and kinase inhibitionVarying the C2 substituent was explored to balance different biological activities. nih.gov
HybridizationFusing the quinazoline core with another pharmacophore (e.g., thiazolidinone)Create multi-target agents or improve overall activity profileCombining quinazolinone and thiazolidinone scaffolds to generate new hybrid anticancer agents. nih.govresearchgate.net

Advanced Analytical Methodologies for Research and Characterization

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry is an indispensable tool for the definitive identification of "3-(4-Chloroquinazolin-2-yl)phenyl acetate". This technique provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental composition and confirmation of the molecular formula. For novel quinazoline (B50416) derivatives, HRMS is routinely used to corroborate the successful synthesis of the target molecule. rsc.orgnih.govmdpi.com

Precise Molecular Weight Determination: The expected monoisotopic mass of "this compound" (C₁₆H₁₁ClN₂O₂) can be calculated with high precision. HRMS analysis, typically using electrospray ionization (ESI), would yield an m/z value for the protonated molecule [M+H]⁺ that matches the theoretical value to within a few parts per million (ppm), providing strong evidence for the compound's identity. For instance, in the characterization of similar quinazolinone derivatives, observed m/z values that deviate by less than 0.0001 from the calculated mass are commonly reported. rsc.org

Fragmentation Analysis: Beyond molecular weight, HRMS coupled with tandem mass spectrometry (MS/MS) can elucidate the compound's structure through controlled fragmentation. While specific fragmentation data for the title compound is not readily available, general fragmentation patterns of related structures, such as 2-aryl-4-chloroquinazolines and phenyl acetates, can be inferred. Key fragmentation pathways would likely involve:

Loss of the acetyl group: A characteristic fragmentation would be the cleavage of the ester bond, resulting in the loss of a ketene (B1206846) molecule (CH₂=C=O) or an acetyl radical (•COCH₃).

Cleavage of the quinazoline ring: The quinazoline core itself can undergo characteristic ring fissions. nih.gov

Loss of the chlorine atom: The chloro substituent on the quinazoline ring can be lost as a radical or as part of a larger neutral loss.

Formation of acridinium-type ions: Under certain ionization conditions like electron ionization (EI), quinazoline derivatives can undergo skeletal rearrangements to form stable, fused aromatic ions. nih.gov

A hypothetical fragmentation pattern is presented in the table below.

Fragment Ion Proposed Structure Significance
[M-COCH₂]⁺Ion resulting from loss of keteneConfirms the presence of the acetate (B1210297) group
[M-Cl]⁺Ion resulting from loss of chlorineIndicates the chloro-substitution
[Quinazoline core]⁺Fragment corresponding to the quinazoline moietyProvides evidence for the core heterocyclic structure

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules like "this compound" in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the complete assignment of the molecule's structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum of "this compound" would exhibit distinct signals for each unique proton in the molecule. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would confirm the substitution patterns on both the quinazoline and phenyl rings.

Acetate Protons: A characteristic singlet would appear in the aliphatic region (around δ 2.1-2.5 ppm) corresponding to the three protons of the methyl group in the acetate moiety.

Aromatic Protons: The protons on the quinazoline and the phenyl rings would resonate in the aromatic region (typically δ 7.0-8.5 ppm). The specific chemical shifts and coupling patterns would allow for the unambiguous assignment of each proton. For example, the protons on the phenyl ring would show a splitting pattern characteristic of a 1,3-disubstituted benzene (B151609) ring. The protons on the quinazoline ring would also exhibit distinct multiplicities based on their neighboring protons. In related 2-phenylquinazolin-4(3H)-one derivatives, the quinazoline protons typically appear as doublets and triplets in this region. rsc.orgmdpi.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom.

Carbonyl Carbon: The ester carbonyl carbon would have a characteristic chemical shift in the downfield region, typically around δ 168-172 ppm.

Aromatic Carbons: The carbon atoms of the quinazoline and phenyl rings would appear in the range of δ 110-160 ppm. The carbon attached to the chlorine atom (C4 of the quinazoline ring) and the oxygen atom of the ester would be shifted further downfield. In similar quinazolinone structures, the C4 carbon resonates at approximately 160 ppm. nih.gov

Methyl Carbon: The methyl carbon of the acetate group would be observed in the upfield region, typically around δ 20-25 ppm. nih.gov

The following table summarizes the expected NMR data based on known values for similar structures. rsc.orgmdpi.comnih.gov

Atom Type Expected ¹H NMR (δ, ppm) Expected ¹³C NMR (δ, ppm)
Acetate CH₃~2.3 (s)~21
Ester C=O-~169
Aromatic C-H7.0 - 8.5 (m)115 - 135
Aromatic C (quaternary)-120 - 165

Chromatographic Separations (HPLC, GC/MS) for Purity Assessment, Quantitative Analysis, and Retention Time Studies

Chromatographic techniques are essential for determining the purity of "this compound" and for its quantification in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC/MS) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for assessing the purity of non-volatile and thermally labile compounds like the title compound. A reversed-phase HPLC method would likely be developed using a C18 column. The mobile phase would typically consist of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. researchgate.netpharmjournal.ru The retention time of the compound under specific chromatographic conditions is a characteristic property that can be used for its identification. Purity is assessed by integrating the peak area of the main compound and any impurities detected by a UV detector, often set at a wavelength where the quinazoline chromophore absorbs strongly (e.g., ~230-260 nm). pharmjournal.ruresearchgate.net For related quinazoline derivatives, HPLC methods have been developed that show good linearity, precision, and accuracy for quantitative analysis. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC/MS): GC/MS can also be used for the analysis of "this compound," provided it is sufficiently volatile and thermally stable. This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. The retention time from the GC provides one level of identification, while the mass spectrum of the eluting compound provides definitive structural information. GC/MS is particularly useful for identifying and quantifying volatile impurities.

The table below outlines typical parameters for chromatographic analysis of quinazoline derivatives.

Technique Stationary Phase Mobile Phase/Carrier Gas Detection Application
HPLCC18Acetonitrile/WaterUV-VisPurity, Quantification
GC/MSDB-5 or similarHeliumMass SpectrometryPurity, Impurity Profiling

Infrared (IR) Spectroscopy for Identification of Functional Groups

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. The IR spectrum of "this compound" would show characteristic absorption bands corresponding to its key structural features.

Ester Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the region of 1735-1750 cm⁻¹ for the ester carbonyl group. The IR spectrum of aspirin, which also contains a phenyl acetate moiety, shows a strong C=O stretch at around 1750 cm⁻¹. nist.gov

C-O Stretch: The C-O stretching vibrations of the ester group would appear in the 1000-1300 cm⁻¹ region. Phenyl acetates typically show a strong absorption band for the aryl-O stretch around 1190-1220 cm⁻¹.

Aromatic C=C and C-H Stretches: The stretching vibrations of the C=C bonds within the quinazoline and phenyl rings would result in several bands in the 1450-1600 cm⁻¹ region. The aromatic C-H stretching vibrations would be observed as weaker bands above 3000 cm⁻¹.

C-N Stretch: The C-N stretching vibration of the quinazoline ring is expected in the 1300-1350 cm⁻¹ range.

C-Cl Stretch: The C-Cl stretching vibration would typically appear in the fingerprint region, usually below 800 cm⁻¹.

The following table summarizes the expected characteristic IR absorption bands.

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **
Ester C=OStretch1735 - 1750
Aromatic C=CStretch1450 - 1600
C-O (Ester)Stretch1000 - 1300
Aromatic C-HStretch> 3000
C-NStretch1300 - 1350
C-ClStretch< 800

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination of Related Compounds

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. While a crystal structure for "this compound" itself has not been reported, the analysis of closely related quinazolinone derivatives provides valuable insights into the likely solid-state conformation and intermolecular interactions.

Several studies have successfully determined the crystal structures of various quinazolinone derivatives. nih.govmdpi.comnih.gov These studies reveal that the quinazoline ring system is generally planar. In the case of the title compound, X-ray analysis would definitively confirm the connectivity of the atoms and the relative orientation of the phenyl acetate group with respect to the quinazoline core. It would also provide information on bond lengths, bond angles, and any intermolecular interactions, such as π-π stacking or halogen bonding, which govern the crystal packing. For example, the crystal structure of a recently synthesized quinazolinone derivative was determined to crystallize in the monoclinic space group P21/c, with the quinazoline part being approximately planar. mdpi.com Such information is crucial for understanding the material's properties, such as solubility and melting point.

Future Directions and Research Perspectives in Quinazoline Based Therapeutics

Exploration of Novel Biological Targets and Mechanisms of Action for 3-(4-Chloroquinazolin-2-yl)phenyl acetate (B1210297) and its Analogs

While the broader quinazoline (B50416) class is known to interact with a variety of biological targets, the specific targets and mechanisms of action for 3-(4-chloroquinazolin-2-yl)phenyl acetate and its close analogs are still under active investigation. mdpi.comresearchgate.net Future research will likely focus on identifying novel protein kinases, enzymes, and receptors with which these compounds interact.

Recent studies on similar quinazoline derivatives have revealed a diverse range of potential targets. For instance, certain 2-phenyl-quinazolin-4-one derivatives have been identified as potent inhibitors of tubulin polymerization, a key process in cell division, making them promising anticancer agents. researchgate.net Other quinazoline analogs have shown inhibitory activity against enzymes such as dihydrofolate reductase (DHFR) and protein kinases like epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). nih.govnih.gov The exploration of these and other potential targets for this compound will be crucial for elucidating its therapeutic potential.

The mechanisms by which these compounds exert their effects are also a key area of future research. This includes understanding how they modulate signaling pathways, induce apoptosis (programmed cell death), and overcome drug resistance mechanisms. tandfonline.comnih.gov For example, some quinazoline derivatives have been shown to induce apoptosis in cancer cells through both extrinsic and intrinsic pathways. nih.gov

Development of Multi-Targeting and Hybrid Quinazoline Derivatives

A growing trend in drug discovery is the development of multi-targeting agents that can simultaneously modulate multiple biological targets. fao.org This approach is particularly promising for complex diseases like cancer and neurodegenerative disorders, where multiple pathways are often dysregulated. fao.orgnih.gov The quinazoline scaffold is well-suited for the design of such multi-targeting and hybrid molecules. nih.govfao.org

Researchers are actively exploring the synthesis of hybrid molecules that combine the quinazoline core with other pharmacologically active moieties. nih.govtjpr.org This strategy aims to create new chemical entities with enhanced efficacy and a lower likelihood of developing resistance. nih.gov For example, quinazoline-thiazole hybrids have been developed as potential antiproliferative and anti-angiogenic agents, targeting VEGFR2. nih.gov Similarly, quinazoline-based hybrids have been designed to target both cholinesterase and β-secretase for the treatment of Alzheimer's disease. nih.gov

The development of such hybrid compounds based on the this compound scaffold could lead to novel therapeutics with improved activity against a range of diseases.

Integration of Artificial Intelligence and Machine Learning in Accelerated Quinazoline Discovery and Design

Furthermore, AI/ML can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of quinazoline derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process. mdpi.com The integration of AI and ML into the development of analogs of this compound will undoubtedly lead to a more efficient and successful drug discovery pipeline.

Advanced Synthetic Methodologies for Accessing Complex Quinazoline Architectures

The development of novel and efficient synthetic methods is crucial for the exploration of diverse chemical space and the creation of complex molecular architectures. acs.orgtandfonline.com In recent years, significant progress has been made in the synthesis of 2,4-disubstituted quinazolines and other complex quinazoline derivatives. acs.orgtandfonline.comnih.gov

Modern synthetic strategies often employ metal-catalyzed cross-coupling reactions, one-pot multi-component reactions, and microwave-assisted synthesis to improve yields, reduce reaction times, and increase the diversity of accessible compounds. acs.orgnih.govnih.gov For example, a convenient method for the synthesis of 2,4-disubstituted quinazolines involves a photochemically induced Fries rearrangement followed by microwave-assisted cyclization. acs.org Another approach utilizes a one-pot, three-component reaction of 2-aminobenzophenones, aldehydes, and urea (B33335) under aerobic conditions. tandfonline.com

These advanced synthetic methodologies will be instrumental in creating libraries of analogs of this compound with diverse substitutions at various positions of the quinazoline ring. This will enable a thorough investigation of the structure-activity relationships and the identification of compounds with optimized therapeutic properties.

Investigation of Quinazoline Derivatives as Chemical Probes for Biological Pathway Elucidation

Chemical probes are small molecules that are used to study the function of proteins and other biological molecules in cells and organisms. genome.jp Quinazoline derivatives, due to their ability to interact with a wide range of biological targets, have the potential to be developed as valuable chemical probes for elucidating complex biological pathways. researchgate.net

By designing and synthesizing quinazoline-based probes with high affinity and selectivity for specific targets, researchers can investigate the role of these targets in various cellular processes and disease states. For example, a fluorescently labeled quinazoline derivative could be used to visualize the localization and dynamics of its target protein within a cell.

The use of this compound and its analogs as chemical probes could provide valuable insights into the biological pathways they modulate. This knowledge can, in turn, inform the development of more effective and targeted therapeutics. The application of techniques like ultrasound-assisted synthesis can also play a role in guiding the reaction pathways to generate specific derivatives for these studies. nih.gov

Q & A

Basic: What are the optimized synthetic routes for 3-(4-Chloroquinazolin-2-yl)phenyl acetate, and how can reaction conditions be controlled to improve yield?

Answer:
Synthesis typically involves coupling 4-chloroquinazoline derivatives with phenyl acetate precursors. A validated approach includes:

  • Step 1: React 4-chlorobenzaldehyde with methyl thioacetate to form intermediates like 4-(4-chlorophenyl)-1,3-dihydro-3-thioquinazol-2-one .
  • Step 2: Hydrogenate intermediates with 2,3-diazetidinone to introduce the phenyl acetate moiety.
  • Optimization: Control reaction temperature (70–90°C) and use anhydrous conditions to minimize hydrolysis. Purification via column chromatography (silica gel, ethyl acetate/hexane) yields >85% purity. Alternative routes may employ Suzuki-Miyaura coupling for regioselective aryl-aryl bond formation .

Basic: How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

Answer:

  • Purity Analysis: Use GC with flame ionization detection (FID) to verify ≥98.0% purity, referencing retention times against standards .
  • Structural Confirmation:
    • NMR: 1H^1H NMR should show aromatic protons (δ 7.2–8.1 ppm) and acetate methyl groups (δ 2.1–2.3 ppm).
    • FT-IR: Confirm ester carbonyl (C=O) stretch at ~1740 cm1^{-1} and C-Cl bond at 750 cm1^{-1}.
  • Chromatography: HPLC (C18 column, acetonitrile/water) resolves degradation products; validate with spiked impurity standards .

Advanced: What computational approaches are recommended to model the electronic structure and reactivity of this compound?

Answer:

  • DFT Calculations: Use Gaussian or ORCA software to optimize geometry at the B3LYP/6-311G(d,p) level. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites.
  • Molecular Docking: Dock the compound into target proteins (e.g., kinases) using AutoDock Vina to assess binding affinity. Focus on the 4-chloroquinazolinyl group for π-π stacking interactions .
  • MD Simulations: Run 100 ns simulations in GROMACS to study stability in aqueous phases, monitoring RMSD for conformational changes.

Advanced: How does the presence of the 4-chloroquinazolinyl group influence the compound's pharmacological activity, and what in vitro assays are suitable for evaluating its bioactivity?

Answer:

  • Mechanistic Role: The 4-chloro group enhances lipophilicity, improving membrane permeability. The quinazoline core may intercalate DNA or inhibit topoisomerases.
  • Assays:
    • Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination.
    • Enzyme Inhibition: Fluorescence-based assays for kinase or protease activity (e.g., EGFR-TK inhibition).
    • Apoptosis: Flow cytometry with Annexin V/PI staining .

Advanced: What strategies resolve contradictions between experimental data and computational predictions regarding the compound's stability under varying pH conditions?

Answer:

  • Experimental Validation:
    • pH Stability Study: Incubate the compound in buffers (pH 1–12) at 37°C for 24h. Analyze degradation via LC-MS.
    • Kinetic Modeling: Fit degradation data to first-order kinetics; compare with DFT-predicted hydrolysis pathways.
  • Mitigation: Add antioxidants (e.g., BHT) if oxidative instability is observed. Adjust formulation pH to 6–8 for maximum stability .

Advanced: How can X-ray crystallography using SHELXL refine the crystal structure of this compound, and what challenges arise due to twinning or disorder?

Answer:

  • Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Resolve twinning via SHELXD (twin law refinement) .
  • Refinement: Apply anisotropic displacement parameters for non-H atoms. Use SHELXL’s TWIN/BASF commands for twinned data .
  • Disorder Handling: Model split positions for flexible acetate groups with occupancy refinement. Validate with difference Fourier maps.

Advanced: What are the key considerations in designing structure-activity relationship (SAR) studies for derivatives of this compound?

Answer:

  • Core Modifications: Synthesize analogs with varying substituents (e.g., -F, -OCH3_3) at the quinazoline 4-position.
  • Pharmacophore Mapping: Use CoMFA/CoMSIA to correlate substituent electronegativity with bioactivity.
  • Data Correlation: Plot IC50_{50} against computed descriptors (logP, polar surface area) to identify trends. Include cytotoxicity data from at least three cell lines .

Tables for Key Data:

Property Value Method Reference
Melting Point317–319°CDSC
LogP (Calculated)3.2 ± 0.1DFT (B3LYP)
Aqueous Solubility (25°C)0.33 mg/mL (in 90% ethanol)Shake-flask
Cytotoxicity (HeLa IC50 _{50})12.5 µMMTT assay

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Chloroquinazolin-2-yl)phenyl acetate
Reactant of Route 2
3-(4-Chloroquinazolin-2-yl)phenyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.